Cas no 174603-55-5 (3-(2-bromo-4-fluorophenyl)propanoic acid)

3-(2-Bromo-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid derivative with a propanoic acid side chain. Its key structural features include a bromo and fluoro substituent on the phenyl ring, which enhance its utility as a versatile intermediate in organic synthesis and pharmaceutical research. The compound is particularly valuable for cross-coupling reactions, such as Suzuki or Heck couplings, due to the reactive bromo group. The fluorine substituent further contributes to its potential in medicinal chemistry, where fluorinated analogs are often explored for their bioactivity. This compound is suitable for applications requiring precise functionalization of aromatic systems, offering synthetic flexibility and compatibility with various reaction conditions.
3-(2-bromo-4-fluorophenyl)propanoic acid structure
174603-55-5 structure
Product Name:3-(2-bromo-4-fluorophenyl)propanoic acid
CAS No:174603-55-5
MF:C9H8BrFO2
MW:247.061025619507
MDL:MFCD06656907
CID:111733
PubChem ID:10922852
Update Time:2025-06-07

3-(2-bromo-4-fluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-4-fluorophenyl)propanoic acid
    • 3-(2-Bromo-4-fluorophenyl)propionic acid
    • 3-(2-bromo-4-fluoro-phenyl)-propionic acid
    • Benzenepropanoic acid,2-bromo-4-fluoro-
    • Benzenepropanoic acid, 2-broMo-4-fluoro-
    • VHFQIJJCQTZKFK-UHFFFAOYSA-N
    • ST2404698
    • AB0000815
    • W3815
    • 3-(2-bromanyl-4-fluoran
    • 3-(2-Bromo-4-fluorophenyl)propionicacid
    • Z426022210
    • CS-0090453
    • EN300-174710
    • 3-(2-BROMO-4-FLUORO-PHENYL)-PROPIONICACID
    • SCHEMBL8361456
    • MFCD06656907
    • Y10269
    • 3-(2-bromanyl-4-fluoranyl-phenyl)propanoic acid
    • AKOS006038671
    • 174603-55-5
    • DTXSID90448492
    • AMY16157
    • DS-13661
    • A811670
    • FT-0652647
    • DB-064964
    • MDL: MFCD06656907
    • Inchi: 1S/C9H8BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
    • InChI Key: VHFQIJJCQTZKFK-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CCC(=O)O)F

Computed Properties

  • Exact Mass: 245.96900
  • Monoisotopic Mass: 245.96917g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5

Experimental Properties

  • PSA: 37.30000
  • LogP: 2.60540

3-(2-bromo-4-fluorophenyl)propanoic acid Pricemore >>

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